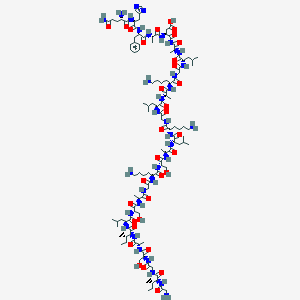
Bombinin-like peptide-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Bombinin-like peptide-2 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is optimized for higher yields and purity. The process is automated and utilizes advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Bombinin-like peptide-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues in the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions include modified peptides with altered antimicrobial activity and stability .
科学的研究の応用
Antimicrobial Activity
BLP-2 is recognized for its potent antimicrobial effects against a range of bacteria, including both Gram-positive and Gram-negative strains. Studies have demonstrated that BLP-2 displays a broad spectrum of bactericidal activity, making it a promising candidate for developing new antimicrobial agents.
Comparative Potency
In comparative studies, BLP-2 has shown greater potency than other well-known antimicrobial peptides such as magainin 2. It has been found to exhibit lower hemolytic activity against mammalian cells, indicating a selective action towards prokaryotic organisms over eukaryotic cells .
| Peptide | MIC (mg/L) | Hemolytic Activity (%) |
|---|---|---|
| Bombinin-like Peptide-2 | 16 - 64 | 0 - 12.6 |
| Magainin 2 | 32 - 128 | Higher than BLP-2 |
Synergistic Effects with Antibiotics
Recent research has highlighted the synergistic effects of BLP-2 when combined with conventional antibiotics. For instance, combinations of BLP-2 with ampicillin have shown enhanced efficacy against resistant strains of Staphylococcus aureus, suggesting that BLP-2 can be utilized to augment existing antibiotic therapies .
Case Study: Combination Therapy
A study on the combination of BLP-2 with ampicillin revealed a fractional inhibitory concentration index (FICI) of 0.375, indicating strong synergism. This finding suggests that BLP-2 could be integrated into treatment regimens for infections caused by multidrug-resistant bacteria .
Potential Therapeutic Applications
The unique properties of BLP-2 make it a candidate for various therapeutic applications beyond traditional antimicrobial use:
Wound Healing
Given its antimicrobial properties and low cytotoxicity, BLP-2 may be effective in wound healing applications, particularly in preventing infections in chronic wounds or surgical sites.
Cancer Therapy
Preliminary studies indicate that BLP-2 may inhibit the proliferation of certain cancer cell lines, such as hepatoma cells (SK-HEP-1 and Hep G2). This suggests potential applications in cancer therapy, where antimicrobial peptides could be used to target tumor cells selectively while minimizing damage to healthy tissues .
Future Directions in Research
Ongoing research is focused on optimizing the structure of BLP-2 to enhance its stability and efficacy. Molecular dynamics simulations are being employed to understand better the interactions between BLP-2 and microbial membranes, paving the way for rational design strategies aimed at developing novel therapeutics based on this peptide .
作用機序
Bombinin-like peptide-2 exerts its effects by disrupting microbial cell membranes. The peptide adopts an α-helical structure that allows it to insert into the lipid bilayer of the membrane, leading to membrane destabilization and cell lysis . This mechanism is effective against a broad range of Gram-positive and Gram-negative bacteria, as well as yeast .
類似化合物との比較
Similar Compounds
Bombinin H-type peptides: These peptides share structural similarities with bombinin-like peptide-2 but have different antimicrobial spectra and hemolytic activities.
Magainins: Another class of antimicrobial peptides derived from amphibians, known for their broad-spectrum activity.
Defensins: Peptides found in various organisms, including humans, with potent antimicrobial properties.
Uniqueness
This compound is unique due to its specific amino acid sequence and its ability to adopt an α-helical structure that is highly effective in disrupting microbial membranes . Its broad-spectrum antimicrobial activity and potential anticancer properties make it a promising candidate for therapeutic development .
特性
CAS番号 |
138220-01-6 |
|---|---|
分子式 |
C115H194N34O33 |
分子量 |
2581 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C115H194N34O33/c1-19-61(11)92(147-86(154)47-119)114(181)126-52-90(158)137-82(53-150)111(178)133-67(17)98(165)148-93(62(12)20-2)115(182)144-78(43-60(9)10)108(175)146-84(55-152)112(179)128-63(13)94(161)123-49-87(155)134-74(34-26-29-39-118)103(170)145-83(54-151)113(180)132-66(16)96(163)140-77(42-59(7)8)107(174)139-73(33-25-28-38-117)102(169)125-51-89(157)135-75(40-57(3)4)104(171)129-64(14)95(162)138-72(32-24-27-37-116)101(168)124-50-88(156)136-76(41-58(5)6)105(172)131-68(18)99(166)149-110(177)81(46-91(159)160)141-97(164)65(15)130-106(173)79(44-69-30-22-21-23-31-69)143-109(176)80(45-70-48-122-56-127-70)142-100(167)71(120)35-36-85(121)153/h21-23,30-31,48,56-68,70-84,92-93,150-152H,19-20,24-29,32-47,49-55,116-120H2,1-18H3,(H2,121,153)(H,123,161)(H,124,168)(H,125,169)(H,126,181)(H,128,179)(H,129,171)(H,130,173)(H,131,172)(H,132,180)(H,133,178)(H,134,155)(H,135,157)(H,136,156)(H,137,158)(H,138,162)(H,139,174)(H,140,163)(H,141,164)(H,142,167)(H,143,176)(H,144,182)(H,145,170)(H,146,175)(H,147,154)(H,148,165)(H,159,160)(H,149,166,177)/t61-,62-,63-,64-,65-,66-,67-,68-,70?,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-,93-/m0/s1 |
InChIキー |
GUTYFGTZDYFRHX-JGKRARPPSA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CCC(=O)N)N)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN |
同義語 |
BLP-2 protein, Bombina orientalis bombinin-like peptide-2, Bombina orientalis |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















